6-Methyl-2-(trifluoromethyl)nicotinic acid
Description
Contextualization within Nicotinic Acid Derivatives and Fluorinated Heterocycles
6-Methyl-2-(trifluoromethyl)nicotinic acid is a substituted derivative of nicotinic acid, also known as vitamin B3 or niacin. The core of the molecule is a pyridine (B92270) ring with a carboxylic acid group at the 3-position. What distinguishes this compound is the presence of a methyl group (-CH₃) at the 6-position and a trifluoromethyl group (-CF₃) at the 2-position of the pyridine ring. synquestlabs.comnih.gov
Trifluoromethylnicotinic acids are considered important fluorine-containing pyridine compounds. chemicalbook.com For instance, different isomers, such as 4-(Trifluoromethyl)nicotinic acid, serve as key intermediates in the synthesis of highly effective insecticides. chemicalbook.comchemicalbook.com Similarly, derivatives of 5-(Trifluoromethyl)nicotinic acid have shown potential in leukemia treatment research. chemicalbook.com The specific placement of the trifluoromethyl and methyl groups in this compound provides a unique chemical scaffold for creating novel bioactive molecules. synquestlabs.comchemicalbook.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 6-(Trifluoromethyl)nicotinic acid | 2-Methyl-6-(trifluoromethyl)nicotinic acid |
|---|---|---|---|
| Molecular Formula | C₈H₆F₃NO₂ | C₇H₄F₃NO₂ | C₈H₆F₃NO₂ |
| Molecular Weight | 205.13 g/mol | 191.11 g/mol tcichemicals.comchemicalbook.com | 205.136 g/mol synquestlabs.com |
| CAS Number | 261631-48-5 | 231291-22-8 tcichemicals.comchemicalbook.com | 261635-93-2 chemicalbook.com |
| Physical State | Solid | White powder tcichemicals.comchemicalbook.com | Not specified |
| Melting Point | Not specified | 193-199 °C tcichemicals.comchemicalbook.com | Not specified |
| Solubility | Not specified | Soluble in Methanol tcichemicals.com | Slightly soluble in water (4.7 g/L at 25°C) chemicalbook.com |
Significance in Pharmaceutical and Agrochemical Intermediate Research
The primary significance of this compound lies in its role as a chemical intermediate—a starting material or building block for synthesizing more complex, high-value compounds. chemicalbook.com Its structure is particularly relevant in the fields of pharmaceutical and agrochemical research. chemicalbook.comnih.gov
In pharmaceutical research, trifluoromethyl-substituted nicotinic acids are crucial for developing new therapeutic agents. For example, 2-(Trifluoromethyl)nicotinic acid derivatives have been developed as key intermediates for COMT inhibitors, which are used in treating conditions like Parkinson's disease. acs.org Research has also explored derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid as potential dual inhibitors of HIV-1 reverse transcriptase, highlighting the utility of this scaffold in designing antiviral drugs. mdpi.com Specifically, 2-Methyl-6-(trifluoromethyl)nicotinic acid is noted for its use as a pharmaceutical intermediate. chemicalbook.com
In the agrochemical sector, fluorinated pyridine compounds are integral to the creation of modern herbicides and insecticides. nih.gov The trifluoromethyl group often imparts desirable properties that lead to potent and selective activity. mdpi.comnih.gov A prominent example is the insecticide Flonicamid, which uses 4-(Trifluoromethyl)nicotinic acid as a key intermediate in its synthesis. chemicalbook.comchemicalbook.com Another case is the cereal herbicide Flupyrsulfuron-methyl-sodium, which is derived from a trifluoromethylnicotinic acid structure. nih.gov While direct applications of this compound in a commercialized product are not detailed, its structural similarity to these important agrochemical precursors underscores its potential in this area of research.
Table 2: Research Applications of Trifluoromethylnicotinic Acid Derivatives
| Derivative Class | Area of Research | Application/Target |
|---|---|---|
| 2-(Trifluoromethyl)nicotinic acid derivatives | Pharmaceutical | Intermediates for COMT inhibitors acs.org |
| 2-Amino-6-(trifluoromethyl)nicotinic acid derivatives | Pharmaceutical | Development of HIV-1 RT dual inhibitors mdpi.com |
| 4-(Trifluoromethyl)nicotinic acid | Agrochemical | Key intermediate for the insecticide Flonicamid chemicalbook.comchemicalbook.com |
| 5-(Trifluoromethyl)nicotinic acid derivatives | Pharmaceutical | Investigated for potential leukemia treatment chemicalbook.com |
| 6-(Trifluoromethyl)nicotinic acid | Pharmaceutical | Intermediate for fluorine-containing drugs; used to prepare Raf inhibitors for cancer chemicalbook.comchemicalbook.com |
| 2-Methyl-6-(trifluoromethyl)nicotinic acid | Pharmaceutical | Used as a pharmaceutical intermediate chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-3-5(7(13)14)6(12-4)8(9,10)11/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWPDZNLFPGTCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901208575 | |
| Record name | 6-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261635-97-6 | |
| Record name | 6-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261635-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development for 6 Methyl 2 Trifluoromethyl Nicotinic Acid
Established Synthetic Pathways
Established synthetic routes for compounds structurally similar to 6-Methyl-2-(trifluoromethyl)nicotinic acid often rely on the modification of pre-existing pyridine (B92270) rings or multi-step sequences that build the molecule piece by piece. These methods are foundational in organic synthesis and provide reliable, albeit sometimes lengthy, pathways to the target structure.
Approaches Starting from Nicotinic Acid Precursors
A common and logical starting point for the synthesis of substituted nicotinic acids are simpler, more readily available nicotinic acid derivatives. For instance, the synthesis of related compounds often begins with a precursor such as 6-methylnicotinic acid or its esters. A multi-step synthesis to produce 6-methylnicotine, a related but distinct molecule, commences with methyl 6-methylnicotinate patsnap.comgoogle.com. This highlights a general strategy where the pyridine core with the methyl group already in place serves as the foundational block.
Another relevant precursor approach involves the oxidation of substituted pyridines. For example, 6-methylnicotinic acid itself can be prepared through the selective oxidation of 2-methyl-5-alkylpyridines, such as 2-methyl-5-ethylpyridine, using nitric acid environmentclearance.nic.in. This method provides a direct route to a key nicotinic acid precursor. The subsequent challenge, which will be discussed in later sections, is the introduction of the trifluoromethyl group at the 2-position.
| Starting Material | Key Transformation | Product | Relevance to Target Synthesis |
| Methyl 6-methylnicotinate | Ester condensation and subsequent reactions | 6-Methylnicotine | Demonstrates the use of a pre-formed 6-methylnicotinic acid core. |
| 2-Methyl-5-ethylpyridine | Oxidation with nitric acid | 6-Methylnicotinic acid | Provides a direct route to a key precursor for the target molecule. |
Multi-Step Synthesis Strategies
The construction of complex molecules like this compound often necessitates multi-step synthetic sequences. These strategies allow for the careful and controlled introduction of various functional groups. An illustrative example, though for an isomer, is the synthesis of 4-trifluoromethylnicotinic acid, which can be prepared from ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide google.com. This process involves a series of reactions including cyclization to form the pyridine ring, followed by chlorination, and then a final step of hydrolysis and catalytic hydrogenolysis to yield the desired product google.com.
Catalytic Methodologies in Compound Synthesis
Catalysis plays a crucial role in modern organic synthesis, often enabling reactions that would otherwise be difficult or inefficient. In the context of synthesizing trifluoromethylated nicotinic acids, catalytic methods are particularly important for functional group interconversions.
A pertinent example is the synthesis of 6-(trifluoromethyl)nicotinic acid from 2-chloro-6-(trifluoromethyl)nicotinic acid. This transformation is achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to remove the chlorine atom chemicalbook.com. This demonstrates a key catalytic dehalogenation step that could be employed in a synthetic route to the target molecule if a chlorinated precursor is used.
Furthermore, the introduction of the trifluoromethyl group itself can be achieved through catalytic methods. Copper-catalyzed trifluoromethylation reactions are a powerful tool for this purpose. While not a direct synthesis of the target compound, the development of a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate highlights the use of a copper iodide (CuI) catalyst in conjunction with a trifluoromethyl source to install the CF3 group onto an aryl iodide precursor.
| Catalytic Reaction | Catalyst | Substrate Type | Relevance to Target Synthesis |
| Dehalogenation | 5% Pd/C | Chloro-substituted nicotinic acid | Removal of a halogen atom from the pyridine ring. |
| Trifluoromethylation | CuI | Aryl iodide | Introduction of the trifluoromethyl group onto the pyridine ring. |
Advanced Synthetic Approaches and Reaction Mechanisms
More advanced synthetic strategies often focus on the efficient construction of the core heterocyclic structure or the novel introduction of key functional groups. These methods can offer advantages in terms of step economy and yield.
Ring-Forming Reactions for Pyridine Core Formation
Instead of starting with a pre-formed pyridine ring, a powerful approach is to construct the pyridine core itself with the desired substituents already in place or in a form that is easily modified. This is often achieved through condensation reactions. For example, a synthetic route to 6-(trifluoromethyl)nicotinic acid involves the reaction of methyl 3-aminoacrylate with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one chemicalbook.com. This reaction builds the pyridine ring through a cyclocondensation mechanism.
Similarly, novel routes to 2-(trifluoromethyl)nicotinic acid derivatives have been developed that also involve the synthesis of the pyridine ring as a key step nih.gov. The preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives can also be achieved starting from 4,4,4-trifluoro-3-aminobutanoates, which proceed via enamines and dihydropyridinones to form the final pyridine ring structure google.com. These ring-forming strategies are highly valuable as they can provide a more direct route to complexly substituted pyridines.
| Reactant A | Reactant B | Key Outcome |
| Methyl 3-aminoacrylate | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Formation of a 6-(trifluoromethyl)nicotinic acid derivative. |
| 4,4,4-Trifluoro-3-aminobutanoates | Various reagents | Formation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives. |
Chemical Reactivity and Derivatization Studies of 6 Methyl 2 Trifluoromethyl Nicotinic Acid
Fundamental Reaction Profiles
The fundamental reactivity of 6-Methyl-2-(trifluoromethyl)nicotinic acid involves reactions typical of substituted pyridines and aromatic carboxylic acids. The electronic nature of the substituents significantly influences the reaction pathways. The trifluoromethyl group at the C2 position deactivates the ring towards electrophilic substitution while activating it for nucleophilic substitution. Conversely, the methyl group at the C6 position has a mild activating effect for electrophilic substitution and a deactivating effect for nucleophilic substitution.
The pyridine (B92270) ring in this compound is electron-deficient, a characteristic that is intensified by the potent electron-withdrawing nature of the C2-trifluoromethyl group. This electronic arrangement makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In pyridine systems, nucleophilic attack generally occurs at the positions ortho and para to the nitrogen atom (C2, C4, and C6).
In this specific molecule, the C2 and C6 positions are already substituted. Therefore, nucleophilic attack would be directed primarily to the C4 position. Studies on similarly activated pyridine systems, such as pentafluoropyridine, show that under mild basic conditions, nucleophilic attack happens selectively at the C4 position. rsc.org Harsher reaction conditions can sometimes enable substitution at the C2 or C6 positions, but this would require the displacement of either the methyl or trifluoromethyl group, which is generally difficult. The carboxylic acid group at C3 further influences the ring's electronics, but the primary driver for SNAr is the trifluoromethyl group's activation of the C4 position.
The carboxylic acid group is the most reactive site for many transformations, serving as a handle for derivatization. Standard carboxylic acid chemistry is applicable, allowing for the synthesis of a wide array of functional derivatives.
Esterification: The acid can be readily converted to its corresponding esters. This is typically achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or, more commonly, by using coupling agents. Research on analogous compounds like 2-(arylamino)-6-(trifluoromethyl)nicotinic acid demonstrates that esters are efficiently synthesized by treating the acid with a phenol (B47542) in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in a suitable solvent like acetonitrile (B52724). mdpi.com
Amidation: Similar to esterification, the formation of amides is a key transformation. Reacting the carboxylic acid with a primary or secondary amine using peptide coupling reagents like EDCI and HOBt provides the corresponding amide derivatives in good yields. mdpi.com This method is widely used for creating libraries of bioactive compounds.
Hydrolysis: The carboxylic acid itself can be synthesized from its nitrile precursor. For instance, the hydrolysis of a 2-arylamino-6-trifluoromethyl-3-pyridinecarbonitrile with 50% aqueous sulfuric acid yields the corresponding nicotinic acid. mdpi.com
Decarboxylation: While decarboxylation is a fundamental reaction of some carboxylic acids, particularly those with specific activating groups, this pathway is not prominently documented for this compound in the reviewed literature.
The substituents on the pyridine ring offer sites for oxidation and reduction reactions, although these often require specific and sometimes harsh conditions.
Oxidation: The C6-methyl group is a potential site for oxidation. The selective oxidation of alkyl side chains on pyridine rings to form carboxylic acids is a known transformation. For example, 2-methyl-5-alkylpyridines can be selectively oxidized to 6-methylnicotinic acid using nitric acid at elevated temperatures and pressures. google.com Applying similar conditions to this compound could potentially oxidize the C6-methyl group to a second carboxylic acid function, yielding 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid. However, the stability of the trifluoromethyl group under such strong oxidizing conditions would need to be considered. General methods for oxidizing a methyl group on an aromatic ring to a carboxylic acid are well-established in organic chemistry. harvard.edu
Reduction: Reduction pathways can target either the carboxylic acid group or the pyridine ring. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, though this may also affect other parts of the molecule. A more synthetically relevant reduction involves the precursors. For instance, a halogenated precursor such as 6-Chloro-2-(trifluoromethyl)nicotinic acid can undergo reductive dehalogenation to yield the parent acid, demonstrating the stability of the trifluoromethyl-substituted ring under certain reductive conditions. google.com
Synthesis of Functionalized Derivatives
The ability to synthesize a variety of functionalized derivatives from this compound is crucial for its application in drug discovery and materials science. Amides and esters are among the most commonly prepared derivatives due to their prevalence in biologically active molecules.
Amide derivatives are readily synthesized from the carboxylic acid group. A highly effective and common method involves the use of carbodiimide (B86325) coupling agents. In a typical procedure, the carboxylic acid is activated with EDCI and HOBt, followed by the addition of the desired amine. This reaction is usually carried out in an aprotic solvent such as acetonitrile at room temperature.
Extensive research on the closely related 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid has demonstrated the synthesis of a wide range of amide derivatives with yields often exceeding 50%. mdpi.com The methodology is robust and tolerates a variety of functional groups on the amine component.
| Amine Reactant | Resulting Amide Derivative Name | Yield (%) |
|---|---|---|
| Hydroxylamine | 2-((5-Chloro-2-methylphenyl)amino)-N-hydroxy-6-(trifluoromethyl)nicotinamide | 61 |
| Glycine (B1666218) ethyl ester | Ethyl 2-(2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamido)acetate | 96 |
| 2-Chlorobenzylamine | N-(2-chlorobenzyl)-2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide | 93 |
| 2-Methoxybenzylamine | 2-((5-Chloro-2-methylphenyl)amino)-N-(2-methoxybenzyl)-6-(trifluoromethyl)nicotinamide | 53 |
| 4-(Trifluoromethyl)benzylamine | 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)-N-(4-(trifluoromethyl)benzyl)nicotinamide | 62 |
Ester derivatives are synthesized using similar strategies to amides. The reaction of this compound with various alcohols or phenols, typically facilitated by a coupling agent and a catalyst, yields the desired esters. The use of EDCI with HOBt is also effective for ester synthesis, particularly with phenolic partners. mdpi.com The methyl ester of the title compound, Methyl 2-methyl-6-(trifluoromethyl)nicotinate, is a documented chemical intermediate. nih.gov
The synthesis of aryl esters from the analogous 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid scaffold proceeds in high yields, demonstrating the versatility of this reaction for creating diverse molecular structures. mdpi.com
| Phenol Reactant | Resulting Ester Derivative Name | Yield (%) |
|---|---|---|
| 2-Hydroxyphenol (Catechol) | 2-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | 86 |
| 3-Hydroxyphenol (Resorcinol) | 3-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | 87 |
| 4-Hydroxyphenol (Hydroquinone) | 4-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | 63 |
| 3,4,5-Trimethoxyphenol | 3,4,5-Trimethoxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | 98 |
Acyl Halide Intermediates and Their Reactivity
The conversion of this compound to its corresponding acyl halide, typically the acyl chloride, is a critical step in the synthesis of various derivatives. Acyl halides are significantly more reactive than the parent carboxylic acid, serving as versatile intermediates for the formation of esters, amides, and other functional groups.
The synthesis of the acyl chloride, 6-methyl-2-(trifluoromethyl)nicotinoyl chloride, is generally achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). For instance, the related compound, 4-trifluoromethylnicotinic acid, is readily converted to its acyl chloride by reaction with thionyl chloride. google.com This process is a standard method for preparing acyl chlorides from carboxylic acids.
Once formed, 6-methyl-2-(trifluoromethyl)nicotinoyl chloride exhibits high reactivity towards a variety of nucleophiles. This heightened reactivity is attributed to the presence of the good leaving group (chloride) and the electron-withdrawing nature of the carbonyl group, which is further enhanced by the trifluoromethyl group on the pyridine ring.
Amide Formation:
The reaction of 6-methyl-2-(trifluoromethyl)nicotinoyl chloride with primary or secondary amines yields the corresponding amides. This reaction typically proceeds readily at room temperature. While direct experimental data for 6-methyl-2-(trifluoromethyl)nicotinoyl chloride is limited in publicly available literature, the synthesis of amides from the related 2-(arylamino)-6-(trifluoromethyl)nicotinic acid is well-documented, albeit often using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) rather than the acyl chloride. mdpi.com However, the acyl chloride route remains a fundamental and efficient method for amide bond formation.
Ester Formation:
Similarly, the reaction of 6-methyl-2-(trifluoromethyl)nicotinoyl chloride with alcohols or phenols leads to the formation of esters. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct. The synthesis of ester derivatives of related trifluoromethyl-substituted nicotinic acids has been reported, highlighting the utility of this transformation. mdpi.com
The following table summarizes the expected reactivity of 6-methyl-2-(trifluoromethyl)nicotinoyl chloride with common nucleophiles.
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
| Primary Amine (R-NH₂) | Base (e.g., Pyridine) | N-Alkyl-6-methyl-2-(trifluoromethyl)nicotinamide |
| Secondary Amine (R₂NH) | Base (e.g., Pyridine) | N,N-Dialkyl-6-methyl-2-(trifluoromethyl)nicotinamide |
| Alcohol (R-OH) | Base (e.g., Pyridine) | Alkyl 6-methyl-2-(trifluoromethyl)nicotinate |
| Phenol (Ar-OH) | Base (e.g., Pyridine) | Aryl 6-methyl-2-(trifluoromethyl)nicotinate |
Mechanistic Insights into Chemical Transformations
The reactions of 6-methyl-2-(trifluoromethyl)nicotinoyl chloride with nucleophiles proceed through a nucleophilic acyl substitution mechanism. This is a two-step process involving the formation of a tetrahedral intermediate.
General Mechanism:
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion is expelled as the leaving group.
The general mechanism for the reaction of 6-methyl-2-(trifluoromethyl)nicotinoyl chloride with a generic nucleophile (Nu-H) can be depicted as follows:
Step 1: Nucleophilic Attack
The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Step 2: Elimination of the Leaving Group
The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion.
Step 3: Deprotonation
A base (which can be another molecule of the nucleophile or an added non-nucleophilic base) removes a proton from the nucleophilic moiety to yield the final product.
The stability of the leaving group is a crucial factor in these reactions. The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making the reaction thermodynamically favorable.
Applications in Advanced Chemical Synthesis
Role as a Pharmaceutical Intermediate
6-Methyl-2-(trifluoromethyl)nicotinic acid and its derivatives are pivotal intermediates in the pharmaceutical industry. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs), making this compound a valuable starting material for drug discovery and development.
Derivatives of this compound are instrumental in the synthesis of novel therapeutic agents, particularly in the field of anti-infectives. One of the most significant applications is in the development of dual inhibitors for the Human Immunodeficiency Virus-1 (HIV-1) reverse transcriptase (RT). The 2-amino-6-(trifluoromethyl)nicotinic acid scaffold has been extensively studied as a precursor for creating compounds that can simultaneously target both the polymerase and ribonuclease H (RNase H) activities of HIV-1 RT.
Research has led to the synthesis of a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives that have demonstrated potent inhibitory activity against the RNase H function of HIV-1 RT in the low micromolar range. Several of these compounds have also shown the ability to inhibit viral replication in cell-based assays, highlighting their potential as leads for new anti-HIV therapies.
Table 1: Inhibitory Activity of Selected 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives against HIV-1 RT RNase H
| Compound | Modification | RNase H IC₅₀ (µM) |
| Derivative 1 | Ester | 14 |
| Derivative 2 | Amide | 5.6 - 20 |
| Derivative 3 | Oxime | 0.7 |
This table showcases the range of inhibitory concentrations (IC₅₀) observed for different classes of derivatives, indicating the potent anti-RNase H activity achievable with this molecular backbone.
The core structure of 2-amino-6-(trifluoromethyl)nicotinic acid serves as a robust scaffold for designing novel, allosteric RNase H inhibitors. By systematically modifying the ester or amide of the nicotinic acid and introducing various arylamino moieties at the 2-position, researchers can create a library of compounds with diverse biological activities. This scaffold approach allows for the fine-tuning of inhibitory potency and selectivity, leading to the identification of promising drug candidates. The most promising of these compounds act as dual-site inhibitors, effectively blocking both functions of the HIV-1 RT enzyme.
Utility in Agrochemical Compound Synthesis
The trifluoromethylpyridine moiety is a key structural feature in a multitude of modern agrochemicals. This compound serves as a valuable intermediate in the synthesis of these complex molecules, contributing to the development of next-generation herbicides, insecticides, and fungicides. The incorporation of the trifluoromethyl group often enhances the efficacy and environmental profile of these agricultural products.
A notable application of a derivative of this nicotinic acid is in the synthesis of the sulfonylurea herbicide, flupyrsulfuron-methyl. This herbicide is effective for the post-emergence control of a wide range of broadleaf weeds in cereal crops. The key intermediate in its synthesis is 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester, which is derived from the 6-(trifluoromethyl)nicotinic acid structure. Flupyrsulfuron-methyl functions by inhibiting the acetolactate synthase (ALS) enzyme in susceptible plants, a mechanism that is selective and allows for its use in crops like wheat.
Table 2: Profile of Flupyrsulfuron-methyl Herbicide
| Property | Description |
| Herbicide Class | Sulfonylurea |
| Mode of Action | Acetolactate Synthase (ALS) Inhibitor |
| Application | Post-emergence control of broadleaf weeds |
| Crops | Cereals (e.g., Wheat) |
While direct commercialized examples of insecticides and fungicides synthesized from this compound are not prominently documented, the broader class of trifluoromethylnicotinic acids is crucial in this research area. For instance, the isomeric 4-(trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of the insecticide flonicamid. This highlights the importance of the trifluoromethyl-substituted pyridine (B92270) ring in developing potent insecticidal agents.
Similarly, in fungicide research, various compounds containing a trifluoromethyl-pyridine or a related trifluoromethyl-pyrimidine structure have been investigated for their activity against plant pathogens. The unique electronic properties conferred by the trifluoromethyl group can significantly influence the fungicidal efficacy of a molecule. Therefore, this compound and its derivatives remain important subjects of research for the discovery of new insecticides and fungicides.
Contributions to Fine Chemical Production
Beyond its well-defined roles in the pharmaceutical and agrochemical sectors, this compound is a valuable building block in the broader fine chemical industry. It serves as a key intermediate for the creation of advanced fluorochemicals and specialty pyridine derivatives.
The presence of both the trifluoromethyl group and the carboxylic acid function on the pyridine ring allows for a wide range of chemical transformations, making it a versatile precursor for synthesizing complex molecules. These resulting fine chemicals are often used in the development of novel materials where specific electronic or physical properties are required, as well as in the production of laboratory chemicals for scientific research. Its utility in synthesizing other specialized and high-value chemical entities underscores its importance in industrial chemical production.
Biological and Pharmacological Research Endeavors Pre Clinical Focus
Target Interaction and Binding Studies
Understanding how a compound interacts with biological molecules is a foundational aspect of preclinical research. For derivatives of 6-Methyl-2-(trifluoromethyl)nicotinic acid, these studies have involved examining binding affinity and functional effects at various receptors and enzymes.
While direct binding studies for this compound are not extensively documented in available literature, research into related methylated nicotinic compounds provides valuable context. The two major nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes in the brain are α4β2 and α7. nih.gov The position of a methyl group on the nicotinic structure can significantly influence its interaction with these receptors. nih.govrivm.nl
Research has been conducted on derivatives built upon the 6-(trifluoromethyl)nicotinic acid scaffold for their enzyme-inhibiting properties. One notable study focused on a series of 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as potential dual inhibitors of the HIV-1 Reverse Transcriptase (RT) enzyme. mdpi.com This enzyme has two main functions: a polymerase and a ribonuclease H (RNase H) function. The study found that 34 out of 44 synthesized compounds inhibited the HIV-1 RT-associated RNase H function in the low micromolar range. mdpi.com
These derivatives were identified as allosteric inhibitors, meaning they bind to a site on the enzyme other than the active site. mdpi.com The most promising compounds demonstrated inhibitory activity against both the RNase H and polymerase functions of the enzyme. mdpi.com The table below summarizes the in vitro inhibitory activity of selected amide derivatives from this study against the RNase H function. mdpi.com
| Compound ID | Modification | IC₅₀ (μM) |
| 25 | Oxime derivative | 0.7 |
| 28 | Monosubstituted aryl amide | 5.6-20 |
| 29 | Monosubstituted aryl amide (3-methyl) | 5.6-20 |
| 30 | Monosubstituted aryl amide | 5.6-20 |
| 37 | Monosubstituted aryl amide | 5.6-20 |
| 6 | Nicotinamide | Inactive |
| 33 | 3-methoxy substitution | Inactive |
This interactive table presents the in vitro enzyme inhibitory activity of various 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives against HIV-1 RT RNase H. mdpi.com
Furthermore, derivatives of 2-(trifluoromethyl)nicotinic acid have been identified as crucial intermediates in the development of COMT (Catechol-O-methyltransferase) inhibitors, highlighting another area of enzyme inhibition research for this structural class. nih.gov
Specific receptor binding assay data for this compound is limited in the reviewed literature. However, the methodologies used for similar compounds illustrate how such interactions are typically evaluated. For nAChRs, cellular binding competition assays are common. nih.gov In these assays, cells expressing a specific receptor subtype, such as α4β2, are incubated with the test compound at various concentrations along with a known radiolabeled ligand like [¹²⁵I]-epibatidine. nih.gov The ability of the test compound to displace the radioligand indicates its binding affinity for the receptor. nih.gov
Another common technique is the use of radioligand binding with membrane preparations from cells expressing the target receptor. nih.gov These preclinical methods are fundamental for quantifying the binding affinity of novel compounds to their molecular targets.
Evaluation of Biological Activities in Pre-clinical Models
Following target interaction studies, compounds are often tested in cellular models to assess their biological effects. This includes evaluating their potential to combat pathogens or to affect the growth of cancer cells.
The broader class of nicotinic and isonicotinic acid derivatives has been explored for potential use as antimicrobial agents. mdpi.com However, specific in vitro studies detailing the antimicrobial efficacy of this compound against various bacterial or fungal strains were not identified in the reviewed research. The study that developed HIV-1 RT inhibitors based on the 6-(trifluoromethyl)nicotinic acid scaffold did not report testing these specific derivatives for antimicrobial activity. mdpi.com
There is no specific information available from the reviewed search results regarding the evaluation of this compound for its antiproliferative or apoptotic activity in cancer cell lines. The investigation into 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as HIV-1 inhibitors noted that the lead compounds did not exhibit significant cytotoxic effects, which is distinct from targeted antiproliferative action. mdpi.com
Modulation of Inflammatory Responses (pre-clinical in vitro/in vivo)
Pre-clinical investigations into the immunomodulatory and anti-inflammatory potential of nicotinic acid and its derivatives have laid a foundation for understanding how compounds like this compound might influence inflammatory pathways. While direct studies on the specific anti-inflammatory activity of this compound are not extensively documented in publicly available research, the broader family of nicotinic acid analogs has shown effects on inflammatory markers.
For instance, niacin (nicotinic acid) has been observed to reduce levels of key inflammatory mediators such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α) in some clinical contexts. nih.gov These markers are central to the inflammatory cascade. A systematic review and meta-analysis of interventional studies concluded that niacin treatment is associated with significant reductions in CRP and TNF-α levels. nih.gov This suggests that the nicotinic acid scaffold itself possesses anti-inflammatory potential.
Furthermore, research into derivatives of the core structure provides clues. Studies on methyl derivatives of other heterocyclic compounds have demonstrated modulation of pro-inflammatory cytokine production. For example, certain methyl-substituted flavanones have been shown to inhibit the production of nitric oxide (NO) and dose-dependently modulate the release of cytokines like IL-1β, IL-6, IL-12p40, IL-12p70, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage models. nih.gov Macrophages are critical cells in the immune response, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a key area of therapeutic interest. nih.gov Compounds that can shift this balance away from the M1 phenotype are considered to have anti-inflammatory potential. nih.gov
While these findings are not directly on this compound, they support the hypothesis that this compound could modulate inflammatory responses. The presence of the methyl and trifluoromethyl groups would be expected to alter its potency and pharmacological profile compared to the parent nicotinic acid. Further in vitro studies using cell lines like RAW 264.7 macrophages stimulated with LPS would be necessary to elucidate the specific effects of this compound on inflammatory cytokine production and macrophage polarization.
Neuroprotective Potential in Model Systems
The potential for novel compounds to protect neurons from damage and degeneration is a significant area of pre-clinical research, particularly for neurodegenerative diseases like Parkinson's and Alzheimer's. While direct evidence for the neuroprotective effects of this compound is limited, research on related structures and pathways provides a basis for potential investigation.
A key mechanism implicated in neuroprotection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, often referred to as the antioxidant response element (ARE). nih.govnih.gov Studies have shown that activation of the Nrf2/ARE pathway can protect neuronal cells from oxidative stress, a major contributor to neurodegeneration. nih.gov For example, the compound dimethyl fumarate (B1241708) has demonstrated neuroprotective effects in non-inflammatory animal models, with its action linked to increased glutathione (B108866) levels and reduced microglial activation, suggesting involvement of both antioxidant and anti-inflammatory mechanisms. nih.gov
In the context of Parkinson's disease models, agents that can protect dopaminergic neurons are of high interest. In vitro models often use neurotoxins like 6-hydroxydopamine (6-OHDA) to induce neuronal cell death in cell lines such as SH-SY5Y. nih.gov Compounds that can mitigate this toxicity, for instance by inhibiting apoptosis and oxidative stress through pathways like PI3K/Akt, MAPK, and Nrf2/HO-1, are considered promising neuroprotective candidates. nih.gov Research on the marine-sponge-derived compound stellettin B showed it could protect SH-SY5Y cells from 6-OHDA-induced damage and reverse locomotor deficits in a zebrafish model of Parkinson's disease. nih.gov
Given that oxidative stress and inflammation are intertwined in the pathology of neurodegenerative diseases, a compound with potential anti-inflammatory properties, such as a nicotinic acid derivative, might also confer neuroprotection. The trifluoromethyl group could enhance blood-brain barrier permeability, a critical factor for centrally acting drugs. Future research could involve testing this compound in in vitro neurotoxicity models (e.g., using SH-SY5Y cells treated with 6-OHDA or MPP+) and subsequently in in vivo models of neurodegeneration, such as the MPTP mouse model of Parkinson's disease, to assess its potential to protect neurons and preserve motor function. nih.gov
Structure-Activity Relationship (SAR) Analysis
The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) analysis involves systematically altering parts of a molecule to understand how these changes affect its pharmacological properties. For this compound, SAR studies would focus on the contributions of the trifluoromethyl group, the methyl group, and the nicotinic acid core.
The trifluoromethyl (-CF3) group is a common feature in many modern pharmaceuticals due to its unique physicochemical properties. Its inclusion in a molecule can significantly alter its biological activity. The -CF3 group is highly electronegative and strongly electron-withdrawing, which can influence the acidity of the carboxylic acid group in this compound and affect its interactions with biological targets.
One of the most significant effects of the trifluoromethyl group is its impact on lipophilicity. Increased lipophilicity can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. The -CF3 group is also metabolically stable due to the high strength of the carbon-fluorine bond, which can increase the half-life of a drug.
In a study of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as HIV-1 reverse transcriptase inhibitors, the presence of the trifluoromethyl group on the nicotinic acid scaffold was a key design element. mdpi.com While this study did not directly compare a trifluoromethyl derivative with a non-trifluoromethylated analog, the consistent use of this group across a library of active compounds underscores its perceived importance for achieving the desired biological effect. The study demonstrated that derivatives of the 6-(trifluoromethyl)nicotinic acid core could inhibit HIV-1 RT-associated RNase H function in the low micromolar range. mdpi.com
The pharmacological profile of a molecule can be fine-tuned by adding or modifying substituents on the core scaffold. In the case of this compound, the key positions for substitution are on the pyridine (B92270) ring and the carboxylic acid group.
A detailed study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives provides valuable SAR insights. mdpi.com Although the primary focus was on anti-HIV activity, the findings are illustrative of how substituents can modulate biological effects. The study explored converting the carboxylic acid group into various esters and amides and introducing different arylamino groups at the 2-position.
Table 1: SAR of 2-(arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives (HIV-1 RNase H Inhibition)
| Compound Type | Substituent Modification | Observation on Activity (IC50) | Reference |
|---|---|---|---|
| Esters | Replacement of ethoxy with 4-substituted aryl rings | Potency changes observed. 4-chloro, 4-methoxy, and 4-thiomethyl aryl esters were most potent in the series. | mdpi.com |
| Shifting 4-chloro to 2- or 3-position | Drop in activity. | mdpi.com | |
| Amides | Conversion of carboxylic acid to nicotinamide | Inactive. | mdpi.com |
| Monosubstituted aryl amides | Inhibited RNase H activity in the 5.6-20 µM range. | mdpi.com | |
| Replacement of 3-methyl with 3-methoxy on aryl amide | Abolished activity. | mdpi.com |
These results demonstrate that both the nature of the substituent and its position are critical for biological activity. For example, the conversion of the carboxylic acid to a simple amide rendered the molecule inactive for HIV-1 RNase H inhibition, while more complex amides showed activity. mdpi.com This highlights the sensitivity of the molecule's interaction with its biological target to structural changes.
Metabolism and Pharmacokinetic Studies in in vivo Models
The metabolism and pharmacokinetic (PK) profile of a compound determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its efficacy and safety. There is a lack of specific in vivo metabolism and PK data for this compound in the public domain. However, we can infer potential metabolic pathways and PK properties based on related compounds.
The metabolism of nicotinic acid itself is well-characterized. It can be conjugated with glycine (B1666218) to form nicotinuric acid or undergo other transformations. The presence of the methyl and trifluoromethyl groups on this compound would likely influence these pathways. The trifluoromethyl group is generally resistant to metabolic degradation, which could lead to a longer half-life compared to non-fluorinated analogs.
For PK properties, we can look at other drugs containing a trifluoromethyl group, such as fluoxetine. wikipedia.org Fluoxetine is well-absorbed, highly protein-bound, and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6. wikipedia.org Its active metabolite, norfluoxetine, also contains the trifluoromethyl group and has a very long elimination half-life. wikipedia.org This suggests that this compound might also be a substrate for CYP enzymes.
A hypothetical in vivo study in a model organism like the rat would be necessary to determine the actual PK parameters of this compound. Such a study would measure key parameters like:
Table 2: Hypothetical Pharmacokinetic Parameters for Investigation
| Parameter | Description |
|---|---|
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| Vd | Volume of distribution |
| CL | Clearance |
Understanding these parameters would be essential for any further pre-clinical and clinical development of this compound.
Computational and Theoretical Investigations
Quantum Chemical Characterization (DFT Studies)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-electron systems. It is instrumental in predicting molecular geometries, energies, and other electronic characteristics with a favorable balance between accuracy and computational cost.
The electronic structure of a molecule is fundamental to its chemical reactivity and kinetic stability. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
For molecules within the substituted pyridine (B92270) family, DFT calculations are frequently employed to determine these energy values. While specific DFT analysis for 6-Methyl-2-(trifluoromethyl)nicotinic acid is not extensively detailed in publicly accessible literature, studies on analogous structures, such as other substituted nicotinic acids, provide a framework for what would be expected. The analysis would typically involve geometry optimization of the molecule followed by calculation of the orbital energies. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the pyridine ring would significantly influence the electron density distribution and, consequently, the HOMO and LUMO energy levels.
Table 1: Representative Frontier Molecular Orbital Data for a Substituted Pyridine Derivative (Illustrative) This table is illustrative of the type of data generated in DFT studies, as specific values for this compound are not available in the searched literature.
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are favorable for nucleophilic attack.
For this compound, an MEP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these are primary sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid and areas near the electron-withdrawing trifluoromethyl group would exhibit a positive potential, marking them as sites for nucleophilic interaction. Such maps are crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in ligand-receptor binding.
DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical calculations can yield vibrational frequencies corresponding to Infrared (IR) and Raman spectra. These predicted frequencies help in the assignment of experimental spectral bands to specific molecular vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be computed. These predictions are highly sensitive to the electronic environment of each nucleus and provide a rigorous test of the calculated molecular structure. While experimental spectroscopic data exists for derivatives of this compound, specific computational predictions for this compound are not readily found in general scientific literature.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques to model and predict the behavior of molecules. A key application is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein), to form a stable complex.
Derivatives of nicotinic acid are of significant interest in medicinal chemistry. For example, related structures based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been investigated as inhibitors of the HIV-1 Reverse Transcriptase (RT) enzyme. nih.gov Molecular docking studies in such research aim to understand how these ligands fit into the enzyme's binding pocket and what specific interactions stabilize the complex.
A docking study of this compound into a hypothetical enzyme active site would involve:
Preparation of the Ligand and Receptor: Generating 3D structures of the small molecule and the target protein.
Docking Simulation: Using algorithms to explore various binding poses of the ligand within the receptor's active site.
Scoring and Analysis: Ranking the poses based on a scoring function that estimates the binding affinity. The best poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For this compound, the carboxylic acid group would be a prime candidate for forming hydrogen bonds with amino acid residues like arginine or lysine. The trifluoromethyl group could engage in hydrophobic or halogen-bonding interactions, while the pyridine ring might participate in π-stacking with aromatic residues like phenylalanine or tyrosine.
Table 2: Illustrative Molecular Docking Results for a Nicotinic Acid Derivative with a Target Enzyme This table is a representative example of data from docking studies, as specific results for this compound were not found in the searched literature.
| Parameter | Value | Interacting Residues (Example) |
| Binding Affinity (kcal/mol) | -8.2 | Lys103, Tyr181, Pro236 |
| Hydrogen Bonds | 2 | Lys103, Asp108 |
| Hydrophobic Interactions | 4 | Val106, Tyr188, Trp229 |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The relative energies of these conformers determine the molecule's preferred shape and flexibility, which are crucial for its biological activity.
For this compound, a key rotational bond is the C-C bond connecting the carboxylic acid group to the pyridine ring. A potential energy surface scan can be performed by systematically rotating this bond and calculating the energy at each step. This would reveal the most stable (lowest energy) conformation and the energy barriers to rotation. The planarity of the carboxylic acid group relative to the pyridine ring is a critical factor, as it can be influenced by intramolecular hydrogen bonding or steric hindrance from the adjacent methyl group. Such analysis provides insight into the molecule's shape and how it might adapt upon binding to a receptor.
Prediction of Chemical Behavior and Properties
Computational and theoretical chemistry provides powerful tools for predicting the physicochemical properties and potential applications of molecules like this compound before extensive laboratory synthesis and testing. Methods such as Density Functional Theory (DFT) allow for the calculation of electronic structure, reactivity indices, and other molecular properties that offer insights into a compound's behavior.
The chemical reactivity of a molecule can be predicted by analyzing its quantum chemical parameters. These parameters, derived from computational models, describe the molecule's electronic characteristics and its propensity to engage in chemical reactions.
A theoretical investigation using Density Functional Theory (DFT) at the B3LYP/6-31++G (d,p) basis set was conducted on a series of pyridine derivatives, including the closely related 6-(trifluoromethyl)nicotinic acid. scispace.comeurjchem.comresearchgate.net This study calculated several quantum chemical variables to predict the anticorrosion potentials of these compounds. scispace.comeurjchem.comresearchgate.net The key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), hardness (η), and softness (σ). scispace.comeurjchem.comresearchgate.net
EHOMO : Represents the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to an appropriate acceptor, such as a metal surface. scispace.com
ELUMO : Indicates the ability of a molecule to accept electrons. A lower ELUMO value suggests a higher propensity for electron acceptance. scispace.com
Energy Gap (ΔE = ELUMO - EHOMO) : A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scispace.comresearchgate.net
Hardness (η) and Softness (σ) : These parameters relate to the stability and reactivity of the molecule. A lower hardness and higher softness are generally associated with greater reactivity. scispace.comresearchgate.net
Electrostatic potential (ESP) mapping further reveals regions of a molecule that are susceptible to electrophilic or nucleophilic attack. For the studied pyridine derivatives, the ESP maps indicated that heteroatoms, specifically oxygen and nitrogen, were the likely sites for electrophilic attack, meaning they could form bonds by donating electrons to a metallic substrate. scispace.comeurjchem.comresearchgate.net
Table 1: Predicted Quantum Chemical Properties for a Related Pyridine Derivative
This table is based on data for the closely related compound 6-(trifluoromethyl)nicotinic acid as reported in a comparative DFT study.
| Parameter | Description | Significance for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Lower value suggests higher reactivity |
| Hardness (η) | Resistance to change in electron distribution | Lower value suggests higher reactivity |
| Softness (σ) | Reciprocal of hardness | Higher value suggests higher reactivity |
Source: scispace.comeurjchem.comresearchgate.net
Lipophilicity is a critical physicochemical property that influences a compound's solubility, absorption, and ability to permeate biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water.
Computational methods are widely used to predict logP values. For 2-methyl-6-(trifluoromethyl)nicotinic acid, a computationally generated XLogP3 value is available. XLogP3 is an atomic-method-based prediction that calculates logP from the substance's chemical structure.
Table 2: Computed Lipophilicity Data for this compound
| Property | Computed Value | Method |
|---|
| XLogP3 | 2.1 | XLogP3 3.0 |
Source: PubChem CID 2775683 nih.gov
The positive XLogP3 value of 2.1 suggests that this compound is moderately lipophilic. This property is a key determinant for modeling its potential to cross cell membranes, a crucial factor in the design of biologically active molecules. The accuracy of such in silico predictions is continually benchmarked, with some advanced computational tools achieving a root mean square error (RMSE) of less than 0.5 logP units in blind challenges. chemaxon.com
Pyridine and its derivatives are recognized for their efficacy as corrosion inhibitors for various metals and alloys in acidic environments. scispace.comchemmethod.com Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that obstructs the corrosion process. chemmethod.com The effectiveness of this adsorption depends on the electronic structure of the inhibitor molecule, including the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the aromatic ring, which can interact with the d-orbitals of the metal. scispace.comnih.gov
Computational studies, particularly those using DFT, are instrumental in predicting and understanding the corrosion inhibition potential of these molecules. scispace.comresearchgate.net A DFT-based investigation simulated the corrosion inhibition potency of five pyridine derivatives, including the structurally similar 6-(trifluoromethyl)nicotinic acid . scispace.comeurjchem.comresearchgate.net The study aimed to correlate quantum chemical parameters with inhibition efficiency. scispace.comresearchgate.net
The findings indicated that a higher EHOMO value (stronger electron-donating ability) and lower ΔE value (higher reactivity) were associated with improved corrosion inhibition rates. scispace.comeurjchem.comresearchgate.net The electrostatic potential maps confirmed that the oxygen and nitrogen atoms are the primary centers for adsorption onto a metal surface. scispace.comresearchgate.net
Based on these computational predictions, the corrosion inhibition capacity of the studied pyridine derivatives was ranked as follows: 6-(trifluoromethyl)nicotinic acid > 4-(trifluoromethyl)nicotinic acid > N-methyl-4-chloropyridine-2-carboxamide > 2-chloro-6-trifluoromethylnicotinic acid > methyl 2-aminopyridine-4-carboxylate. scispace.comeurjchem.comresearchgate.net
This ranking places 6-(trifluoromethyl)nicotinic acid as the most promising corrosion inhibitor among the tested compounds in that specific theoretical study. scispace.comeurjchem.comresearchgate.net The results suggest that the electronic properties imparted by the trifluoromethyl and carboxylic acid groups on the pyridine ring are favorable for creating a strong interaction with metal surfaces, thereby providing effective corrosion protection.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-(Trifluoromethyl)nicotinic acid |
| 4-(Trifluoromethyl)nicotinic acid |
| N-Methyl-4-chloropyridine-2-carboxamide |
| 2-Chloro-6-trifluoromethylnicotinic acid |
| Methyl 2-aminopyridine-4-carboxylate |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of fluorinated nicotinic acids is crucial for the production of various pharmaceuticals and agrochemicals. nih.gov Historically, these syntheses have often involved harsh conditions or expensive reagents. The future of synthesizing 6-Methyl-2-(trifluoromethyl)nicotinic acid and its precursors is geared towards methods that are not only efficient but also economically and environmentally sustainable.
A significant advancement in this area is the development of a safe and economical process for the kilogram-scale synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a key intermediate for new anti-infective agents. researchgate.netconsensus.app This method is notable for its use of an inexpensive methyl chlorodifluoroacetate/KF/CuI system for the trifluoromethylation of an aryl iodide. researchgate.net The emphasis on cost-effective reagents and scalability addresses a critical need for sustainable industrial production. researchgate.netconsensus.app
Other established synthetic routes provide a baseline for future improvements. For instance, one method involves the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid using a Palladium on carbon (Pd/C) catalyst, achieving a high crude yield of 90.4% under relatively mild, overnight conditions. chemicalbook.com Another approach builds the pyridine (B92270) ring from acyclic precursors like methyl 3-amino acrylic acid and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. chemicalbook.com While effective, these methods present opportunities for optimization, such as replacing hazardous reagents, reducing reaction times, and minimizing solvent waste to align with the principles of green chemistry. researchgate.net Future research will likely focus on catalytic systems that offer higher turnover numbers, operate at lower temperatures, and utilize more benign solvent systems.
Comparison of Synthetic Methodologies for 6-(Trifluoromethyl)nicotinic Acid and Precursors
| Method | Key Reagents/Catalyst | Starting Material | Key Feature | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | 5%-Pd/C, H₂ | 2-chloro-6-trifluoromethyl nicotinic acid | High crude yield (90.4%) under mild conditions. | chemicalbook.com |
| Ring Formation | Sodium methoxide | Methyl 3-amino acrylic acid | Builds the core heterocyclic structure from acyclic parts. | chemicalbook.com |
| Economical Trifluoromethylation | methyl chlorodifluoroacetate/KF/CuI | methyl 6-chloro-5-iodonicotinate | Reported as a safe, economical, and scalable (kg-scale) process. | researchgate.net |
Exploration of Undiscovered Biological Targets and Pathways
While this compound is recognized as a key intermediate in the synthesis of various fluorine-containing drugs, its full biological potential remains an active area of investigation. chemicalbook.com A highly promising research direction is the use of its structural scaffold to design inhibitors for novel and challenging biological targets.
A compelling example is the development of a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as dual inhibitors of the HIV-1 Reverse Transcriptase (RT) enzyme. mdpi.com This enzyme has two distinct catalytic functions essential for viral replication: a DNA polymerase and a ribonuclease H (RNase H) function. The RNase H active site is considered a high-priority, yet underexploited, target for new anti-HIV drugs. mdpi.com Researchers have successfully designed derivatives of this compound that inhibit both the polymerase and RNase H functions of HIV-1 RT. mdpi.com
Among 44 compounds synthesized and tested, several demonstrated potent inhibitory activity in the low micromolar range. mdpi.com The most promising compound from this series, designated as compound 21 in the study, showed an IC₅₀ of 14 µM for RNase H inhibition and was active against viral replication in cell-based assays. mdpi.com Mode of action studies suggest that this compound acts as an allosteric inhibitor, binding to a site on the enzyme that is distinct from the active site, which is advantageous for overcoming drug resistance. mdpi.com This discovery opens a new frontier for developing therapies based on the this compound core, targeting viral enzymes and potentially other disease-related proteins.
Selected 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives as HIV-1 RT Inhibitors
| Compound (as per study) | Structure | RNase H Inhibition (IC₅₀) | Antiviral Activity (Selectivity Index) | Reference |
|---|---|---|---|---|
| 21 | 4-Aminophenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | 14 µM | > 10 | mdpi.com |
| 17 | 3-Hydroxyphenyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | 17 µM | > 4 | mdpi.com |
| 38 | N-(2-chlorobenzyl)-2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide | 15 µM | > 5 | mdpi.com |
Advanced Computational Approaches in Compound Design and Optimization
The future of drug discovery is inextricably linked with advanced computational chemistry. For scaffolds like this compound, in silico methods are becoming indispensable for designing and optimizing new derivatives with enhanced potency and specificity.
The successful development of the aforementioned HIV-1 RT dual inhibitors was guided by a rational design strategy. mdpi.com Researchers utilized a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity. This model was developed based on previously identified dual-site inhibitors, allowing the team to design a new series of compounds centered on the 6-(trifluoromethyl)nicotinic acid core. mdpi.com
Computational analysis of the crystallographic structures of the target protein, HIV-1 RT, likely played a crucial role. mdpi.com By studying the three-dimensional architecture of the enzyme, particularly the allosteric binding pockets, researchers can design molecules that fit precisely into these sites. This structure-based drug design approach helps in:
Identifying Key Interactions: Understanding how a molecule can bind to its target through hydrogen bonds, hydrophobic interactions, and other forces.
Optimizing Lead Compounds: Systematically modifying a promising molecule (a "lead") to improve its binding affinity and other properties. The "magic methyl" effect, where the addition of a single methyl group can dramatically alter a compound's properties, is one such modification that can be explored computationally. nih.gov
Predicting Activity: Using scoring functions to estimate the binding energy of newly designed compounds, thereby prioritizing the most promising candidates for synthesis and biological testing.
As computational power and algorithm accuracy continue to improve, these methods will enable the rapid exploration of vast chemical spaces, accelerating the discovery of new therapeutic agents based on the this compound scaffold for a wide range of diseases.
Q & A
Basic: What are the key physicochemical properties of 6-Methyl-2-(trifluoromethyl)nicotinic acid, and how do they influence experimental design?
Answer:
The physicochemical properties of this compound are critical for optimizing synthesis, purification, and analytical protocols:
| Property | Value | Impact on Research Design |
|---|---|---|
| Molecular Formula | C₇H₄F₃NO₂ | Guides stoichiometric calculations. |
| Molecular Weight | 191.11 g/mol | Essential for molarity-based reactions. |
| Density | 1.484 g/cm³ | Informs solvent selection for extraction. |
| CAS Number | 231291-22-8 | Ensures accurate compound identification. |
The trifluoromethyl group introduces steric hindrance and electron-withdrawing effects, which influence reactivity in nucleophilic substitutions or cross-coupling reactions. Researchers should prioritize solvents with high polarity (e.g., DMF, DMSO) to enhance solubility during synthesis .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
Safety measures are critical due to potential hazards associated with fluorinated compounds:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of aerosols or dust.
- First Aid:
- Skin contact: Rinse immediately with water for 15 minutes.
- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs.
- Storage: Keep in a cool, dry place away from oxidizers and bases to prevent decomposition .
Advanced: How can researchers resolve structural ambiguities in this compound using NMR spectroscopy?
Answer:
The trifluoromethyl group complicates proton NMR due to coupling with fluorine nuclei. Recommended strategies:
- 19F NMR: Directly characterizes the CF₃ group’s electronic environment.
- 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded aromatic regions.
- Decoupling experiments: Suppress splitting caused by fluorine-proton coupling for clearer ¹H spectra.
For example, in analogous compounds, ¹H-¹⁹F coupling constants (~3–5 Hz) help confirm substitution patterns. Researchers should compare experimental data with computational predictions (DFT) to validate assignments .
Advanced: How can discrepancies in reported physicochemical data (e.g., melting point, solubility) for this compound be addressed?
Answer:
Discrepancies often arise from impurities or methodological variations. Mitigation strategies:
Purity assessment: Use HPLC (>95% purity) or elemental analysis.
Standardized protocols: Follow IUPAC guidelines for measuring melting points (e.g., capillary method).
Cross-validation: Compare data with authoritative databases (e.g., NIST Chemistry WebBook) .
For solubility, conduct tests in multiple solvents (water, ethanol, THF) under controlled temperatures and document equilibration times.
Basic: What synthetic routes are effective for preparing this compound?
Answer:
Common approaches include:
- Halogenation-Methylation:
- Start with 2-chloronicotinic acid.
- Introduce CF₃ via Ullmann coupling with CuI/1,10-phenanthroline.
- Methylate using CH₃I/K₂CO₃ in DMF.
- Direct Trifluoromethylation:
- Use Togni’s reagent (hypervalent iodine) under Pd catalysis.
Optimize yields (>70%) by controlling temperature (80–100°C) and reaction time (12–24 hrs). Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
Advanced: What strategies enable functionalization of this compound for pharmaceutical intermediates?
Answer:
The carboxylic acid group allows derivatization via:
- Esterification: React with methanol/H₂SO₄ to form methyl esters for improved lipophilicity.
- Amide coupling: Use EDC/HOBt with amines to create bioactive analogs.
- Metal-catalyzed cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids to expand π-conjugation.
For example, coupling with pyridylboronic acids generates bipyridine ligands for catalysis. Characterize products via LC-MS and X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
